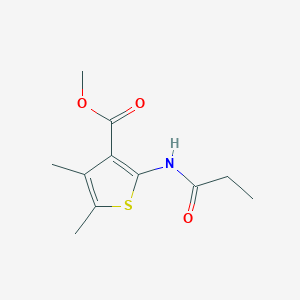

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate

Beschreibung

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester group at position 3, methyl substituents at positions 4 and 5, and a propanamide group at position 2 of the thiophene ring. This structure is pivotal in medicinal chemistry, serving as a precursor for synthesizing bioactive molecules, particularly thienopyrimidine derivatives, which exhibit antimicrobial and anticancer properties . The compound’s synthesis typically involves the Gewald reaction, a two-step process using methyl cyanoacetate, elemental sulfur, and a ketone or aldehyde to form the thiophene core, followed by propanamide substitution . Its crystalline structure has been resolved using tools like SHELX and ORTEP, highlighting planar geometry and hydrogen-bonding networks critical for stability .

Eigenschaften

IUPAC Name |

methyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-5-8(13)12-10-9(11(14)15-4)6(2)7(3)16-10/h5H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYQLQRNUGPQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Introduction of Substituents: The methyl and propanamide groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors provide controlled environments for the reactions, ensuring consistent product quality.

Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methyl iodide, amines, carboxylic acid derivatives.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

Research indicates that methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate exhibits potent anticancer properties. It operates primarily through the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can activate apoptotic pathways, leading to increased caspase activity and cell death in various cancer cell lines.

Case Studies

- HCT116 and MCF-7 Cell Lines : A study demonstrated that derivatives of this compound were tested against human colorectal (HCT116) and breast (MCF-7) cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the range of 1.9 to 7.52 μg/mL, showcasing their potential as effective anticancer agents .

- Mechanistic Insights : The compound's ability to induce a multipolar spindle phenotype in centrosome-amplified cancer cells has been observed, suggesting a unique mechanism that disrupts normal mitotic processes, thereby inhibiting cancer cell proliferation .

Enzyme Inhibition

Potential as an Enzyme Inhibitor

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate has shown promise as an enzyme inhibitor. Similar compounds have been studied for their inhibitory effects on key enzymes involved in cancer progression and other diseases.

Enzyme Targets

- Acetylcholinesterase (AChE) : Inhibition of AChE could be beneficial for treating neurodegenerative diseases such as Alzheimer's. Some studies have indicated that thiophene derivatives can exhibit significant AChE inhibitory activity.

- Urease : Compounds with similar structures have also been evaluated for their urease inhibition capabilities, which may help in managing urinary tract infections.

Antimicrobial Activity

Research has indicated that methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate might possess antimicrobial properties. This aspect is crucial for developing new therapeutic agents against resistant bacterial strains.

Evaluation Studies

In various studies, compounds with thiophene moieties have demonstrated enhanced antimicrobial activity compared to their non-thiophene counterparts. This suggests that methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate could be explored further for its potential use in treating bacterial infections.

Safety Profile

Understanding the safety profile of methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is essential for its development as a therapeutic agent.

Toxicity Studies

Preliminary toxicity assessments indicate that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. Such findings are promising for further development and clinical applications.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Depending on its structure, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a family of 4,5-dimethylthiophene-3-carboxylate derivatives, differing in ester groups and substituents at position 2. Key analogues include:

Substituent Impact :

- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters. Ethyl analogues (e.g., ZINC227394) show increased lipophilicity, favoring membrane permeability in drug design .

- Position 2 Substituents: Propanamide (target compound) provides hydrogen-bonding capability, enhancing crystallinity. Cyanoacetyl derivatives (e.g., CAS 1219827-78-7) display higher reactivity in cyclization reactions due to the electron-withdrawing cyano group . Amino-substituted analogues (e.g., Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) serve as intermediates for further functionalization, such as coupling with benzoyl groups to form antimicrobial agents .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using SHELX reveal that the target compound forms N–H···O hydrogen bonds between the propanamide NH and ester carbonyl, creating dimeric structures . In contrast:

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate exhibits N–H···O bonds between the amino group and ester oxygen, leading to linear chains .

- Cyanoacetyl derivatives show weaker C–H···N interactions due to the cyano group, reducing lattice stability compared to propanamide analogues .

Biologische Aktivität

Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate typically involves the following steps:

- Formation of Thiophene Ring : The initial step often includes the formation of a thiophene ring through cyclization reactions.

- Amidation : The introduction of the propanamide group occurs via amidation reactions, enhancing the compound's biological activity.

- Esterification : The final step involves esterification to yield the methyl ester derivative.

Antimicrobial Activity

Research has shown that compounds similar to Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess notable antibacterial and antifungal activities, attributed to their heterocyclic structures.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 (E. coli) | 12 (C. albicans) |

| Compound B | 18 (S. aureus) | 10 (A. niger) |

| Compound C | 20 (P. aeruginosa) | 15 (C. albicans) |

Table 1: Antimicrobial and Antifungal activity of synthesized compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For instance, certain derivatives have been shown to inhibit specific cancer cell lines by disrupting critical protein interactions involved in cell proliferation.

- Mechanism of Action : Some derivatives demonstrate inhibition of c-Myc-Max dimerization, which is crucial for tumor growth and survival in various cancers. This inhibition leads to cell cycle arrest and apoptosis in c-Myc overexpressing cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, compounds with similar structures have been reported to exhibit:

- Anti-inflammatory Properties : Certain derivatives show promise in reducing inflammation markers in vitro.

- Antioxidant Activity : The presence of specific functional groups contributes to their ability to scavenge free radicals.

Case Studies

-

Study on Antimicrobial Efficacy :

A research study synthesized a series of pyrrole derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that introducing methoxy groups enhanced activity against both Gram-positive and Gram-negative bacteria significantly . -

Anticancer Mechanism Exploration :

Another study focused on the anticancer potential of related compounds, revealing that they could effectively induce multipolar mitotic spindles in cancer cells, leading to cell death through aberrant division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.